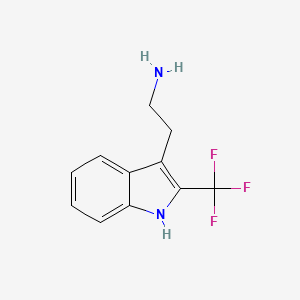
1-Phenylpropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylpropane-1-sulfonyl chloride is an organic compound characterized by a phenyl group attached to a propane chain, which is further bonded to a sulfonyl chloride group. This compound is significant in organic synthesis and various industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylpropane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane with chlorosulfonic acid under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the continuous flow synthesis method is often employed. This method uses N-chloroamides as reagents and involves oxidative chlorination. The process is optimized for high yield and safety, avoiding thermal runaway reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less frequently applied.
Major Products:
Scientific Research Applications
1-Phenylpropane-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is employed in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Phenylpropane-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating various substitution reactions. The molecular targets and pathways depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
1-Phenyl-1-propanone: This compound contains a ketone group instead of a sulfonyl chloride group, leading to different reactivity and applications.
Uniqueness: 1-Phenylpropane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the production of various chemicals and pharmaceuticals .
Properties
Molecular Formula |
C9H11ClO2S |
|---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-phenylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-2-9(13(10,11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |
InChI Key |
CLVIZCPYUDDZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13232762.png)
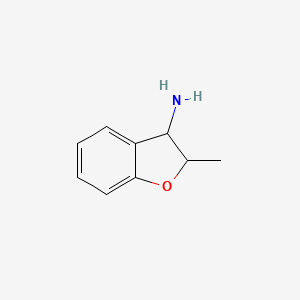
![4-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13232774.png)
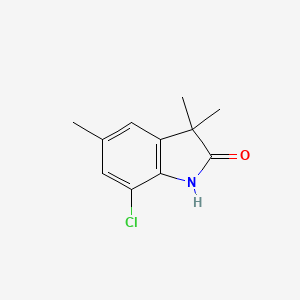

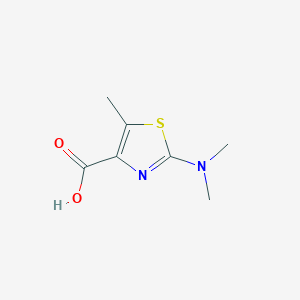
![2-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13232802.png)
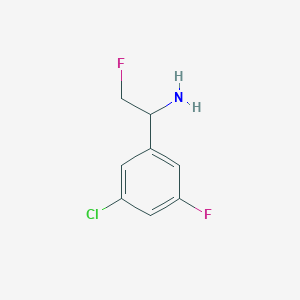
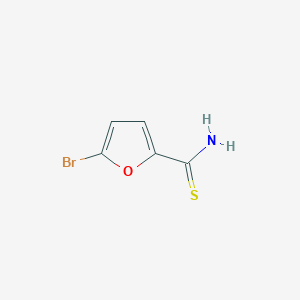
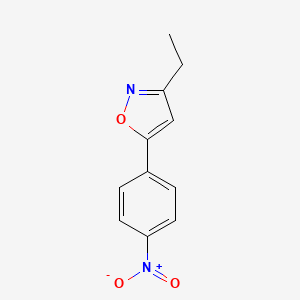
![3-{3-Azabicyclo[3.2.0]heptan-6-yl}benzonitrile](/img/structure/B13232820.png)
![5-[(Diethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13232822.png)
![5-[(Methylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B13232823.png)
